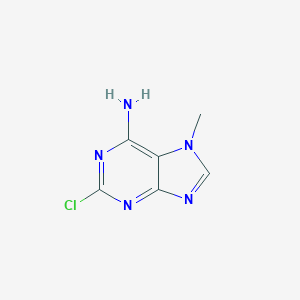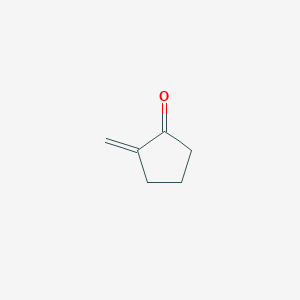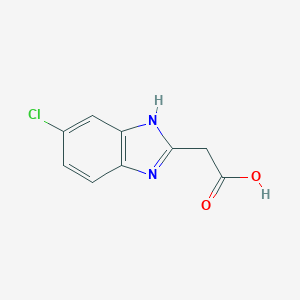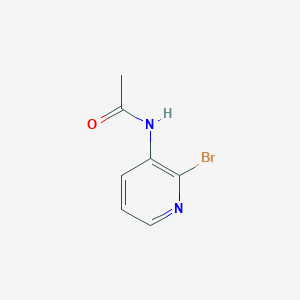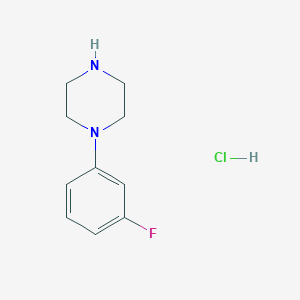![molecular formula C18H16N2 B184059 6,8,9-trimethyl-11H-indolo[3,2-c]quinoline CAS No. 149429-22-1](/img/structure/B184059.png)
6,8,9-trimethyl-11H-indolo[3,2-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8,9-trimethyl-11H-indolo[3,2-c]quinoline is an organic compound that belongs to the class of indole alkaloids. This compound has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 6,8,9-trimethyl-11H-indolo[3,2-c]quinoline is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various signaling pathways. For example, it has been found to activate the caspase pathway in cancer cells, which leads to apoptosis. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation. In addition, it has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In addition, it has been found to regulate the cell cycle and suppress angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6,8,9-trimethyl-11H-indolo[3,2-c]quinoline in lab experiments include its anti-cancer, anti-inflammatory, and anti-microbial properties. It is also relatively easy to synthesize. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Orientations Futures
For the study of 6,8,9-trimethyl-11H-indolo[3,2-c]quinoline include investigating its potential as a therapeutic agent, studying its mechanism of action, modifying its structure, and developing novel synthetic methods.
Méthodes De Synthèse
The synthesis of 6,8,9-trimethyl-11H-indolo[3,2-c]quinoline can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Fischer indole synthesis. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenethylamine with a carbonyl compound in the presence of a Lewis acid. The Fischer indole synthesis involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Applications De Recherche Scientifique
6,8,9-trimethyl-11H-indolo[3,2-c]quinoline has been studied for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of cancer cells by regulating the cell cycle and suppressing angiogenesis. In addition, this compound has been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Furthermore, this compound has been studied for its anti-microbial properties. It has been found to inhibit the growth of various bacteria and fungi.
Propriétés
Numéro CAS |
149429-22-1 |
|---|---|
Formule moléculaire |
C18H16N2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
6,8,9-trimethyl-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C18H16N2/c1-10-8-14-16(9-11(10)2)20-18-13-6-4-5-7-15(13)19-12(3)17(14)18/h4-9,20H,1-3H3 |
Clé InChI |
DISDWAOVQQELPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC3=C2C(=NC4=CC=CC=C43)C |
SMILES canonique |
CC1=CC2=C(C=C1C)NC3=C2C(=NC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B183980.png)
![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)
